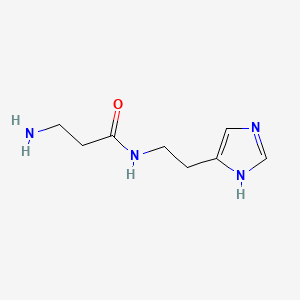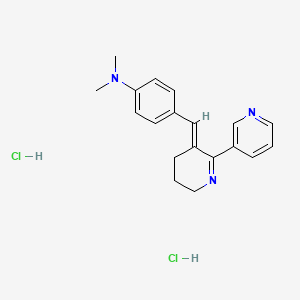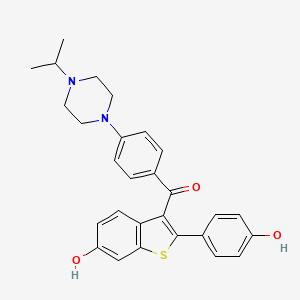
Ponceau S
Vue d'ensemble
Description
Ponceau S, also known as Acid Red 112, is a red diazo dye commonly used for reversible staining of proteins in Western blotting. It was introduced as an alternative to Coomassie Brilliant Blue staining in 1986. This compound is valued for its ability to stain proteins without affecting their structure, making it useful for subsequent immunological detection and sequencing .
Applications De Recherche Scientifique
Ponceau S has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in the synthesis of other dyes.
Biology: Commonly used for staining proteins in Western blotting, allowing for the visualization and quantification of protein bands.
Medicine: Employed in histological staining to visualize tissue samples.
Industry: Used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mécanisme D'action
Target of Action
Ponceau S, also known as Acid Red 112, is a diazo dye that is primarily used for the reversible staining of proteins in Western blot . The primary targets of this compound are proteins, specifically the positively charged amino groups and non-polar regions of proteins .
Mode of Action
this compound interacts with its protein targets through non-covalent binding . It binds to the positively charged amino groups and non-polar regions of proteins, allowing it to stain proteins relatively equally .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein detection in Western blotting. It allows for the visualization of protein bands on nitrocellulose or polyvinylidene fluoride (PVDF) membranes .
Pharmacokinetics
Its staining ability is influenced by the concentration of the dye and the type of acid used in the staining solution .
Result of Action
The result of this compound action is the visualization of protein bands on a membrane. The staining results in pink-reddish protein bands that can be easily photographed .
Action Environment
The action of this compound is influenced by several environmental factors. The pH of the staining solution is typically acidic due to the presence of acetic acid . The staining method works well regardless of the concentration of this compound, acetic acid, or other types of acids .
Analyse Biochimique
Biochemical Properties
Role in Biochemical Reactions: Ponceau S primarily serves as a reversible stain for proteins. It binds to protein bands on nitrocellulose or PVDF membranes, aiding in their detection. Unlike some other stains, this compound does not interfere with downstream applications like immunoblotting and sequencing .
Interactions with Biomolecules: this compound interacts with proteins, enzymes, and other biomolecules. Although its detection ability is relatively low, its reversibility makes it a popular choice. It does not harm proteins during staining, allowing subsequent analyses .
Cellular Effects
Influence on Cell Function: this compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on these processes depends on the specific proteins it binds to .
Temporal Effects in Laboratory Settings
Stability and Long-Term Effects: In laboratory settings, this compound stability and degradation over time are crucial. Researchers should investigate any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Thresholds and Toxicity: Understanding dosage effects is essential. Researchers should explore the impact of different this compound concentrations in animal models, including any threshold effects and potential toxicity at high doses .
Metabolic Pathways
Enzymes and Metabolite Levels: this compound may interact with enzymes or cofactors involved in metabolic pathways. Investigating its effects on metabolic flux and metabolite levels will provide valuable insights .
Transport and Distribution
Cellular Localization: How this compound is transported and distributed within cells and tissues matters. Identifying transporters or binding proteins and assessing its localization and accumulation will enhance our understanding .
Subcellular Localization
Targeting Signals and Modifications: Subcellular localization impacts this compound activity. Researchers should explore targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ponceau S is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which then reacts with another aromatic compound to form the azo dye. The typical reaction involves the following steps:
Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Preparation of Diazonium Salt: The aromatic amine is dissolved in water and treated with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt solution is added to a solution of the coupling component, and the reaction mixture is stirred until the dye precipitates.
Purification: The crude dye is filtered, washed, and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ponceau S undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bond.
Reduction: The azo bond in this compound can be reduced by reducing agents, resulting in the formation of aromatic amines.
Substitution: this compound can undergo electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Breakdown products of the azo bond, including smaller aromatic compounds.
Reduction: Aromatic amines formed from the reduction of the azo bond.
Substitution: Substituted aromatic compounds depending on the electrophilic reagent used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coomassie Brilliant Blue: Another dye used for protein staining, but it is not reversible and fixes the protein in the gel.
Amido Black: A dye used for staining proteins, but it has a higher detection limit compared to Ponceau S.
Colloidal Gold: A highly sensitive stain, but it is more expensive and not reversible.
Uniqueness of this compound
This compound is unique due to its reversible staining properties, low cost, and compatibility with various downstream applications such as immunoblotting and sequencing. Unlike Coomassie Brilliant Blue, this compound does not fix the protein, allowing for further analysis .
Propriétés
Numéro CAS |
6226-79-5 |
|---|---|
Formule moléculaire |
C22H16N4NaO13S4 |
Poids moléculaire |
695.6 g/mol |
Nom IUPAC |
3-hydroxy-4-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H16N4O13S4.Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39); |
Clé InChI |
LWDPZJSSZULIHT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Apparence |
A crystalline solid |
Key on ui other cas no. |
6226-79-5 |
Description physique |
Dark reddish-brown to brown powder; [Eastman Kodak MSDS] |
Pictogrammes |
Irritant |
Synonymes |
3-Hydroxy-4-[2-[2-sulfo-4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2,7-naphthalenedisulfonic acid tetrasodium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)


![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)


![(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride](/img/structure/B1662317.png)
